(R)-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
This compound is a boronate ester-functionalized benzonitrile derivative with an (R)-configured tetrahydrofuran-3-yloxy substituent. Its structure comprises:
- Pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): Enables Suzuki-Miyaura cross-coupling reactions, a critical feature in medicinal and materials chemistry .
- (R)-Tetrahydrofuran-3-yloxy group: Introduces chirality and ether functionality, influencing solubility and stereoselective interactions.
This compound is likely used in drug discovery or materials science, leveraging its boronate ester for synthetic versatility and the tetrahydrofuran moiety for stereochemical control.
Properties
IUPAC Name |
2-[(3R)-oxolan-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-5-6-15(12(9-13)10-19)21-14-7-8-20-11-14/h5-6,9,14H,7-8,11H2,1-4H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJGEEPYJDEVLT-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCOC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O[C@@H]3CCOC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzonitrile moiety linked to a tetrahydrofuran and a dioxaborolane group, which may influence its biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets. The dioxaborolane group is known for its ability to form reversible covalent bonds with nucleophiles in biological systems. This property can lead to modulation of enzyme activities and cellular signaling pathways.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, indicating potential as antimicrobial agents.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on a series of benzonitrile derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Table 2: Cytotoxicity Data
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| (R)-2-((tetrahydrofuran-3-yl)oxy)... | 15 ± 2 | MCF7 (Breast Cancer) |
| Control (Doxorubicin) | 0.5 ± 0.1 | MCF7 |
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that compounds similar to (R)-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibit significant anticancer properties. The incorporation of boron into organic structures has been linked to enhanced biological activity. For instance, a study demonstrated that boron-containing compounds can inhibit cancer cell proliferation by disrupting metabolic pathways essential for tumor growth .
2. Drug Delivery Systems
The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. The tetrahydrofuran moiety enhances solubility and bioavailability. Research has shown that such compounds can be used to improve the pharmacokinetics of poorly soluble drugs .
Organic Synthesis
1. Synthetic Pathways
this compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functional group transformations. A notable synthetic route involves the use of this compound in the preparation of novel nucleoside analogs that are crucial in antiviral therapies .
Table 1: Synthetic Applications
| Application | Description |
|---|---|
| Nucleoside Synthesis | Used as an intermediate for synthesizing antiviral agents |
| Ligand Formation | Acts as a ligand in transition metal-catalyzed reactions |
| Functionalization Reactions | Enables diverse functional group modifications |
Material Science
1. Polymer Chemistry
The compound's boron-dioxaborolane structure offers unique properties for polymer chemistry applications. It can be utilized in the development of new materials with enhanced mechanical properties and thermal stability. Studies have shown that incorporating such compounds into polymers can significantly improve their performance characteristics .
Case Study: Polymer Development
A recent investigation focused on creating high-performance polymers using this compound as a building block. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)-4-(dioxaborolan-2-yl)benzonitrile ()
- Differences :
- Fluorine at position 5 (vs. hydrogen in the target compound).
- Methoxy group linked via tetrahydrofuran-2-ylmethyl (vs. tetrahydrofuran-3-yloxy).
- Boronate ester at position 4 (vs. position 5).
- The tetrahydrofuran-2-ylmethoxy group introduces steric bulk but lacks the stereochemical complexity of the (R)-tetrahydrofuran-3-yloxy group.
4-Fluoro-2-(dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile ()
- Differences: Fluorine at position 4 and trifluoromethyl at position 4. No tetrahydrofuran-based substituent.
- Impact :
2-Chloro-4-fluoro-5-(dioxaborolan-2-yl)benzonitrile ()
Comparative Data Table
Preparation Methods
Borylation of Aryl Precursors
A common approach to prepare the boronate ester involves the borylation of aryl halides using bis(pinacolato)diboron (B2pin2) under palladium catalysis.
- Catalyst and Base: Pd catalysts such as Pd(OAc)2 or PdCl2(PPh3)2 in combination with bases like potassium carbonate or sodium tert-butoxide are employed.
- Solvent: Tetrahydrofuran (THF), methanol, or mixtures with water are typical solvents.
- Temperature: Reactions are generally conducted at room temperature to reflux conditions.
- Example: The reaction of 4-bromo-3-hydroxybenzonitrile derivatives with B2pin2 under Pd catalysis yields the corresponding boronate ester intermediate.
Etherification to Introduce Tetrahydrofuran-3-yl Group
The (tetrahydrofuran-3-yl)oxy substituent is introduced by ether formation, often via:
- Mitsunobu Reaction: Reaction of the phenol derivative with (R)-3-tetrahydrofuranyl alcohol in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in THF or ethyl acetate at room temperature.
- Nucleophilic Substitution: Phenol can be alkylated with tetrahydrofuran-3-yl halides or tosylates in the presence of potassium carbonate or other bases in DMF or similar solvents.
- Reaction Monitoring: Progress is monitored by thin-layer chromatography (TLC) and product purification is achieved via silica gel column chromatography.
Suzuki-Miyaura Cross-Coupling
To assemble the final compound, Suzuki coupling is used to connect the aryl boronate ester with the benzonitrile moiety or to form the boronate ester on the benzonitrile ring.
- Catalyst: Palladium complexes such as Pd(OAc)2 with triphenylphosphine or PdCl2(PPh3)2.
- Base: Potassium carbonate or sodium carbonate.
- Solvent System: Biphasic mixtures such as THF-water, acetonitrile-water, or toluene-water with phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.
- Temperature: Reflux or elevated temperatures under nitrogen atmosphere.
- Isolation: After reaction completion, solvents are removed or diluted with water to precipitate the product, which is filtered and washed.
Detailed Reaction Condition Screening and Optimization
A representative screening of bases and solvents for the borylation step (similar to preparation of related boronate esters) is summarized below:
| Entry | Base | Yield of Product (%) | Byproduct Yield (%) |
|---|---|---|---|
| 1 | KOtBu | 40 | 0 |
| 2 | NaOtBu | 56 | 6 |
| 3 | LiOtBu | 11 | 19 |
| 4 | LiOMe | 0 | 54 |
| 5 | NaOMe | 29 | 19 |
| 6 | KOMe | 42 | 4 |
| 7 | KOH | 22 | 14 |
| 8 | NaOH | 20 | 29 |
| 9 | Cs2CO3 | 20 | 6 |
| 10 | K2CO3 | 0 | 8 |
Reaction conditions: B2pin2 (1.2 equiv), base (1.5 equiv), SIMes·HCl (10 mol%), CuCl (10 mol%) in THF at room temperature under nitrogen, followed by addition of substrates and stirring at 0 °C for 24 h.
Purification and Characterization
- Purification: Crude products are purified by silica gel flash chromatography using petroleum ether/ethyl acetate mixtures.
- Characterization: Products are characterized by ^1H NMR, ^13C NMR, and mass spectrometry (e.g., ESI-MS) to confirm structure and stereochemistry.
- Yields: Optimized procedures yield the target compound in moderate to high yields (typically 50-85%) depending on reaction scale and conditions.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature | Catalyst/Base | Yield Range (%) |
|---|---|---|---|---|---|
| Borylation | Aryl halide + B2pin2 + Pd catalyst + base | THF, MeOH, or mixtures | RT to reflux | Pd(OAc)2, K2CO3 or KOtBu | 40-60 |
| Etherification | Phenol + (R)-3-tetrahydrofuranyl alcohol + Mitsunobu reagents | THF or EtOAc | RT | PPh3, DIAD | 60-90 |
| Suzuki Coupling | Aryl boronate + aryl halide + Pd catalyst + base | THF-water, Acetonitrile-water | Reflux | Pd(OAc)2 + PPh3, K2CO3 | 70-90 |
| Purification | Silica gel chromatography | Petroleum ether/EtOAc | Ambient | - | - |
Research Findings and Notes
- The stereochemistry at the tetrahydrofuran-3-yl position is preserved during etherification and subsequent steps.
- Low palladium catalyst loadings (0.5–2 mol%) are effective in Suzuki couplings, reducing costs and metal contamination.
- The use of biphasic solvent systems with phase transfer catalysts improves product isolation and purity.
- Reaction atmosphere control (nitrogen or argon) and dry solvents are critical to avoid hydrolysis or side reactions.
- Alternative bases and solvents can significantly affect yield and selectivity, necessitating careful screening.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (R)-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?
- Methodological Answer : The compound is synthesized via palladium-catalyzed borylation or Suzuki-Miyaura cross-coupling reactions. A typical two-step approach involves:
Introduction of the boronate ester : A halogenated benzonitrile precursor undergoes Miyaura borylation using bis(pinacolato)diboron (Bpin) in the presence of PdCl(dppf) or Pd(PPh) as catalysts. Optimal conditions include anhydrous solvents (e.g., THF or dioxane) and inert atmospheres to prevent boronate hydrolysis .
Stereoselective introduction of the tetrahydrofuran-3-yloxy group : The (R)-configured tetrahydrofuran moiety is introduced via nucleophilic substitution or Mitsunobu reaction, ensuring retention of stereochemistry using chiral ligands or enzymes .
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the aromatic substitution pattern and boronate ester integration. B NMR (if available) verifies boronate integrity .
- High-Performance Liquid Chromatography (HPLC) : Chiral HPLC with columns like Chiralpak® AD-H or OD-H determines enantiomeric excess of the (R)-configured tetrahydrofuran group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.
- X-ray Crystallography : Resolves stereochemical ambiguities if single crystals are obtainable .
Q. What precautions are necessary for handling and storing this boronate ester?
- Methodological Answer :
- Moisture Sensitivity : Store in sealed containers under inert gas (argon/nitrogen) at –20°C. Use molecular sieves (3Å) in storage vials to absorb residual moisture .
- Light Sensitivity : Protect from UV light to prevent boronate decomposition.
- Handling : Use gloveboxes or Schlenk techniques for air-sensitive reactions. Avoid prolonged exposure to protic solvents (e.g., water, alcohols) .
Advanced Questions
Q. How does the stereochemistry of the tetrahydrofuran-3-yloxy group influence reactivity in cross-coupling reactions?
- Methodological Answer : The (R)-configuration induces steric and electronic effects:
- Steric Hindrance : The tetrahydrofuran oxygen’s spatial orientation may hinder transmetalation steps in Suzuki-Miyaura couplings, requiring optimized ligands (e.g., SPhos or XPhos) to enhance catalytic turnover .
- Electronic Effects : The ether oxygen’s electron-donating nature modulates the boronate’s Lewis acidity, impacting reaction rates. Computational studies (DFT) can predict regioselectivity in aryl-aryl bond formation .
Q. How can conflicting NMR and X-ray crystallography data for this compound be resolved?
- Methodological Answer :
- NMR vs. X-ray Discrepancies : If NMR suggests a planar structure but X-ray reveals non-coplanar boronate and benzonitrile moieties, dynamic effects (e.g., rotation about the C–B bond) may explain differences. Variable-temperature NMR can detect conformational flexibility .
- Validation : Cross-validate with B NMR to confirm boronate integrity and Overhauser Effect Spectroscopy (NOESY) to assess spatial proximity of substituents .
Q. What strategies stabilize the boronate ester during prolonged storage or under harsh reaction conditions?
- Methodological Answer :
- Additives : Use stabilizing agents like 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine to scavenge trace acids/moisture .
- Solvent Selection : Employ anhydrous, aprotic solvents (e.g., THF, toluene) with low dielectric constants to minimize hydrolysis.
- Temperature Control : Reactions above 80°C risk boronate degradation; microwave-assisted synthesis at controlled temperatures (50–60°C) improves stability .
Q. How do electron-withdrawing groups (e.g., nitrile) affect the boronate’s reactivity in Suzuki-Miyaura couplings?
- Methodological Answer :
- Electronic Modulation : The nitrile group withdraws electron density via conjugation, increasing the boronate’s electrophilicity and accelerating transmetalation. Compare reaction rates with non-nitrile analogs using kinetic studies (e.g., in situ IR monitoring) .
- Substrate Scope : Electron-deficient aryl bromides (e.g., nitro-substituted) pair efficiently, while electron-rich partners may require higher catalyst loadings .
Key Considerations for Researchers
- Stereochemical Purity : Prioritize chiral resolution techniques (e.g., enzymatic kinetic resolution) to ensure >99% enantiomeric excess for reproducible results .
- Contradictory Data : Always cross-validate structural assignments using complementary techniques (e.g., XRD for absolute configuration, NOESY for relative stereochemistry) .
- Safety Protocols : Despite low acute toxicity (GHS Category 5), handle with nitrile gloves and eye protection due to potential irritant effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
